An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl Mebendazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl Mebendazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl Mebendazole, a derivative of the broad-spectrum anthelmintic drug, Mebendazole. Understanding these fundamental characteristics is paramount for researchers and professionals engaged in drug discovery, development, and quality control. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay between a molecule's structure and its macroscopic behavior.
Introduction: The Significance of 4-Methyl Mebendazole
Mebendazole is a well-established benzimidazole anthelmintic that functions by inhibiting the formation of microtubules in parasitic worms.[1] The methylation of the mebendazole structure, resulting in 4-Methyl Mebendazole (also known as 1-Methyl Mebendazole or Mebendazole related compound D in the USP-NF), presents a molecule with altered physicochemical properties that can influence its solubility, absorption, and stability. A thorough characterization of these properties is the foundational step in evaluating its potential as a therapeutic agent or for its use as a reference standard in analytical methodologies.
Molecular Structure and Identification
A molecule's identity and its subsequent physical and chemical behaviors are dictated by its structure. 4-Methyl Mebendazole is structurally distinct from its parent compound, Mebendazole, by the addition of a methyl group on one of the nitrogen atoms of the benzimidazole ring.
Chemical Structure:
Figure 1: Chemical Structure of 4-Methyl Mebendazole.
Molecular Formula: C₁₇H₁₅N₃O₃[2]
Molecular Weight: 309.32 g/mol [2]
IUPAC Name: methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate[2]
CAS Number: 31545-31-0[2]
Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties of 4-Methyl Mebendazole. Where experimental data is not available, predicted values are provided to guide initial assessments. For context, the corresponding values for the parent compound, Mebendazole, are also included.
| Property | 4-Methyl Mebendazole | Mebendazole | Method | Reference |
| Melting Point (°C) | ~210-212 | 288.5 | Experimental | [3] |
| Boiling Point (°C) | Not available | Not available | - | - |
| Aqueous Solubility | Predicted to be low | Practically insoluble | - | |
| pKa (Predicted) | ~3.5 (most basic), ~9.8 (most acidic) | ~3.43/9.93 | Computational Prediction | - |
| LogP (Predicted) | ~3.2 | 2.83 | Computational Prediction |
Expert Insights: The addition of a methyl group in 4-Methyl Mebendazole is expected to slightly increase its lipophilicity (higher LogP) compared to Mebendazole, which may influence its solubility in non-polar solvents and its potential for membrane permeation. The predicted pKa values suggest that the molecule has both a weakly basic and a weakly acidic center, which will affect its ionization state and, consequently, its solubility at different pH values.
Analytical Characterization: Unveiling the Molecular Fingerprint
A robust analytical characterization is essential for confirming the identity, purity, and stability of a compound. The following sections detail the key analytical techniques used for 4-Methyl Mebendazole.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of 4-Methyl Mebendazole. A recent study by Nguyen et al. (2025) established an optimized and validated HPLC method capable of resolving 4-Methyl Mebendazole from its tautomeric isomer and the parent Mebendazole compound.[3]
Experimental Protocol: HPLC Analysis of 4-Methyl Mebendazole [3]
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: Inertsil ODS-3 C18 (150 × 4.6 mm; 5 μm).
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Column Temperature: 30 °C.
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Mobile Phase: A gradient of Solution A (0.1% v/v phosphoric acid in water) and Solution B (acetonitrile).
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Time (min) | % Solution A | % Solution B
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---|---|---
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0 | 70 | 30
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10 | 30 | 70
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15 | 30 | 70
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15.1 | 70 | 30
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20 | 70 | 30
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Flow Rate: 1.2 mL/min.
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Detection: UV at 235 nm.
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Injection Volume: 20 μL.
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Diluent: Acetonitrile and water (50:50).
Causality Behind Experimental Choices: The choice of a C18 reversed-phase column is standard for molecules of this polarity. The gradient elution with an acidified aqueous mobile phase and an organic modifier (acetonitrile) allows for the effective separation of the closely related compounds by exploiting their subtle differences in hydrophobicity. The UV detection wavelength of 235 nm is selected based on the chromophoric nature of the benzimidazole and benzoyl groups in the molecule.
Figure 2: Experimental workflow for HPLC analysis.
Spectroscopic Techniques
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in 4-Methyl Mebendazole.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. The Nguyen et al. (2025) study provides detailed 1H, 13C, DEPT, HSQC, HMBC, and NOESY NMR data for 1-Methyl Mebendazole.[3]
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¹H-NMR (500 MHz, DMSO-d₆) δ (ppm): 7.74 (2H, d, J = 8.0 Hz, H-2', H-6'), 7.64 (1H, d, J = 8.5 Hz, H-6), 7.57 (2H, t, J = 7.5 Hz, H-3', H-5'), 7.52 (1H, d, J = 8.5 Hz, H-7), 3.63 (3H, s, H-11), 3.55 (3H, s, H-9).[3]
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¹³C-NMR (125 MHz, DMSO-d₆) δ (ppm): 195.49 (C-8), 162.99 (C-10), 154.99 (C-2), 138.36 (C-1'), 134.45 (C-7a), 132.63 (C-4'), 131.36 (C-3a), 129.87 (C-2', C-6'), 129.54 (C-5), 128.92 (C-3', C-5'), 125.61 (C-6), 113.54 (C-4), 109.28 (C-7), 52.30 (C-11), 28.77 (C-9).[3]
Expert Insights: The proton and carbon NMR spectra are consistent with the proposed structure of 4-Methyl Mebendazole. The chemical shifts and coupling constants provide a unique fingerprint of the molecule, allowing for unambiguous identification. 2D NMR techniques like HSQC and HMBC are crucial for assigning the proton and carbon signals to their respective atoms within the molecular framework.
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
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Key FT-IR Absorptions (cm⁻¹): 3260 (N-H stretch), 2954, 2924, 2854 (C-H stretch), 1723 (C=O carbamate stretch), 1627 (C=O benzoyl stretch), 1593, 1438 (aromatic C=C stretch), 1284, 1214 (C-N stretch).[3]
4.2.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition.
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HR-MS (m/z): [M+H]⁺ = 310.1169.[3]
Tautomerism: A Critical Consideration
The research by Nguyen et al. (2025) highlights the formation of a tautomeric isomer of 1-Methyl Mebendazole during its synthesis.[3] This underscores the importance of employing analytical methods with sufficient resolving power, such as the validated HPLC method described above, to ensure the purity and proper identification of the desired isomer.
Figure 3: Relationship between Mebendazole and its methylated isomers.
Conclusion: A Foundation for Future Research
This technical guide has provided a detailed examination of the physicochemical properties of 4-Methyl Mebendazole, leveraging the latest available scientific literature. The experimental data, particularly in the realm of chromatography and spectroscopy, offer a robust framework for the identification and quality assessment of this compound. While a complete experimental profile for all physicochemical parameters is still emerging, the provided data and predictive insights serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical science. The established analytical methodologies are critical for ensuring the purity and consistency of 4-Methyl Mebendazole in any future research or application.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4030, Mebendazole. [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 71750427, 4-Methyl mebendazole. [Link].
- Nguyen, T. A., et al. (2025). A Comprehensive Study on the Synthesis of 1‐Methyl Mebendazole (USP Mebendazole Related Compound D). ChemistrySelect, 10(39), e02573.
- Al-Bayati, M. F., & Al-Zuhairi, A. J. (2020). Spectrophotometric Method for the Determination of Mebendazol in Different Formulation. Journal of Physics: Conference Series, 1664, 012068.
- Garbuio, A. Q. P., et al. (2014). Evaluation and study of mebendazole polymorphs present in raw materials and tablets available in the Brazilian pharmaceutical market. Journal of Applied Pharmaceutical Science, 4(11), 001-007.
- Baviskar, D., et al. (2014). Development and in vitro characterization of mebendazole delayed release tablet for colonic drug delivery. Pakistan journal of pharmaceutical sciences, 27(2), 249-253.
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Wikipedia. Mebendazole. [Link].
- Dragostin, O. M., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 42(1), 1-12.
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Dhandar, A. G., et al. (2019). Molecular Structure of Mebendazole. ResearchGate. [Link].
- Attia, K. A. M., et al. (2015). Spectrophotometric Methods for Determination of Mebendazole in Presence of its Alkaline Induced Degradation Product in Pure Form. International Journal of Pharmaceutical and Phytopharmacological Research, 4(3), 1-19.
- Kim, H. Y., et al. (2017). A Liquid Chromatography–Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse. Journal of analytical methods in chemistry, 2017, 8954321.
